molecular formula C11H12N2O2S B3390210 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 954564-61-5

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B3390210
CAS No.: 954564-61-5
M. Wt: 236.29 g/mol
InChI Key: NKTLWAFEJJIOJB-UHFFFAOYSA-N
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Description

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both pyrrole and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylpyrrole with a thiazole derivative under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the synthesis process, making it scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid is unique due to the combination of pyrrole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7-3-4-8(2)13(7)11-12-9(6-16-11)5-10(14)15/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLWAFEJJIOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC(=CS2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetic acid

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